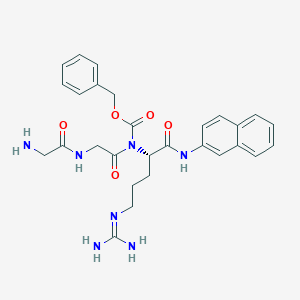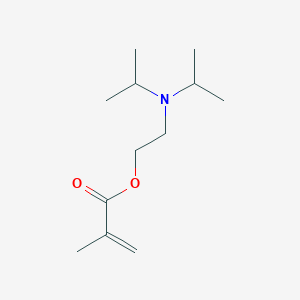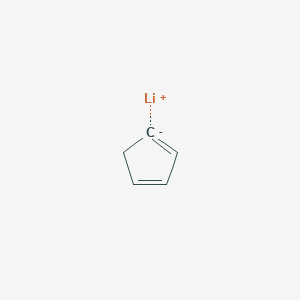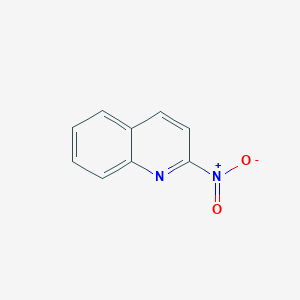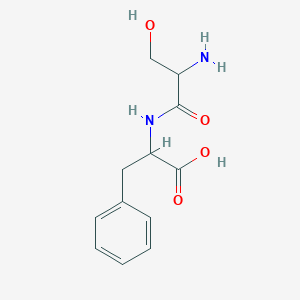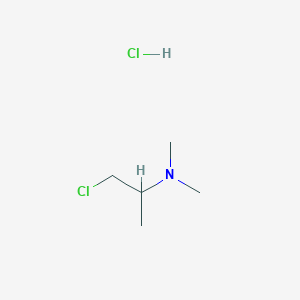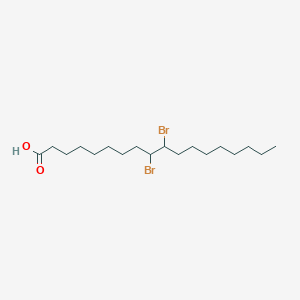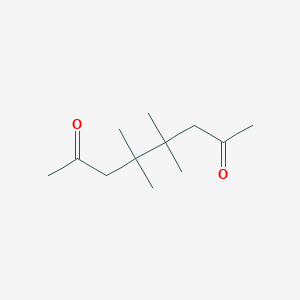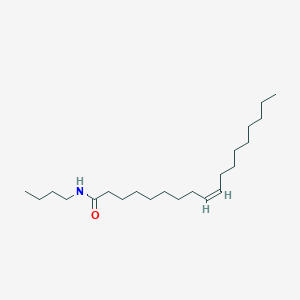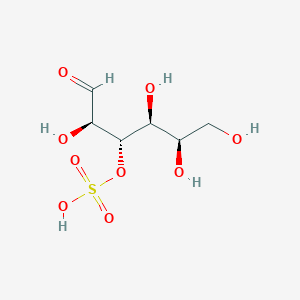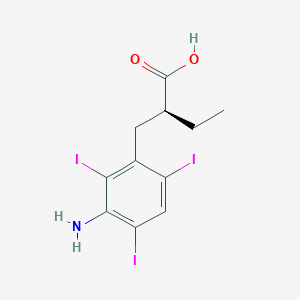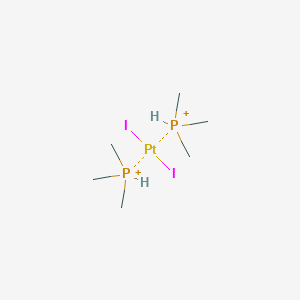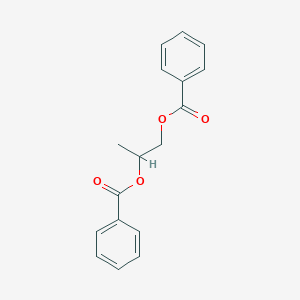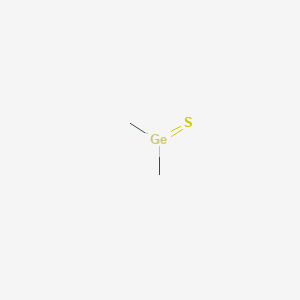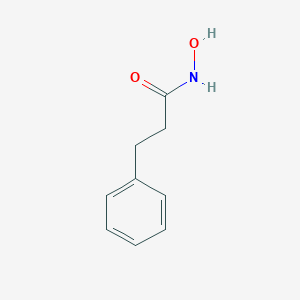
N-hydroxy-3-phenylpropanamide
Descripción general
Descripción
N-hydroxy-3-phenylpropanamide: is an organic compound with the molecular formula C9H11NO2 It is a member of the hydroxamic acid family, characterized by the presence of a hydroxylamine functional group attached to an amide
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Angeli-Rimini Reaction: One common method for synthesizing hydroxamic acids, including N-hydroxy-3-phenylpropanamide, is the Angeli-Rimini reaction.
Photoinduced One-Pot Synthesis: Another method involves the photoinduced one-pot synthesis from aldehydes using in-situ generated silver nanoclusters.
Industrial Production Methods: Industrial production methods for this compound typically involve optimized versions of the above synthetic routes, focusing on cost-effectiveness and scalability. The use of inexpensive reagents and one-pot synthesis techniques are preferred to minimize waste and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-hydroxy-3-phenylpropanamide can undergo oxidation reactions, where the hydroxylamine group is oxidized to a nitroso or nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N-hydroxy-3-phenylpropanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, hydroxamic acids are known for their ability to chelate metal ions, making them useful in the design of enzyme inhibitors.
Industry: The compound is used in the production of polymers and materials with specific properties. Its ability to form stable complexes with metal ions makes it valuable in materials science .
Mecanismo De Acción
The mechanism of action of N-hydroxy-3-phenylpropanamide involves its ability to chelate metal ions. This chelation can inhibit the activity of metalloenzymes by binding to the metal ion in the enzyme’s active site, thereby preventing substrate binding and catalysis. The compound’s hydroxylamine group plays a crucial role in this chelation process .
Comparación Con Compuestos Similares
- N-hydroxy-2-phenylpropanamide
- N-hydroxy-4-phenylbutanamide
- N-hydroxy-3-phenylbutanamide
Uniqueness: N-hydroxy-3-phenylpropanamide is unique due to its specific structure, which allows for selective chelation of certain metal ions. This selectivity can be advantageous in designing targeted enzyme inhibitors and materials with specific properties .
Propiedades
IUPAC Name |
N-hydroxy-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGBWAPFWWJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399509 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17698-11-2 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
